molecular formula C9H8ClN3 B062463 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline CAS No. 163120-51-2

2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline

Cat. No.: B062463
CAS No.: 163120-51-2
M. Wt: 193.63 g/mol
InChI Key: GRRDTKICKHUUHM-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline is a synthetically tailored dihydroimidazoquinoxaline derivative, a chemotype of significant interest in medicinal chemistry for its potential multi-target biological activity. This fused heterocyclic system is primed for exploration in several cutting-edge research areas, primarily due to the strategic chlorine substituent which enhances its reactivity as a synthetic intermediate and influences its binding affinity with biological targets. The core imidazoquinoxaline scaffold is under investigation for its potential as an inhibitor of respiratory viral pathogens, including influenza and coronaviruses such as SARS-CoV-2 . The planar, electron-rich structure may allow it to interact with viral proteins, such as the NS1 protein of influenza or the main protease (Mpro) of SARS-CoV-2, potentially disrupting critical processes like viral replication . Furthermore, structurally analogous compounds have demonstrated notable neuroprotective properties in preclinical models of Parkinson's and Huntington's disease . The mechanism for this activity is multifaceted, potentially involving the modulation of cannabinoid CB2 receptor signaling to reduce neuroinflammation and the inhibition of cholinesterase enzymes to enhance cholinergic function, thereby protecting neuron-like cells from damage induced by neurotoxins and preserving mitochondrial membrane potential . For chemical biology and drug discovery, this compound serves as a versatile building block. The chloro group is a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies . Researchers are leveraging this scaffold to develop novel therapeutic agents that address the complexities of viral infections and neurodegenerative diseases, making it a valuable compound for probing new biological mechanisms and hit-to-lead optimization campaigns.

Properties

IUPAC Name

2-chloro-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-12-7-3-1-2-6-8(7)13(9)5-4-11-6/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRDTKICKHUUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C3N1)N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217143
Record name 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163120-51-2
Record name 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163120-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathway Overview

The most robust method for constructing the imidazo[1,5,4-de]quinoxaline core involves cyclizing 5-amino-1,2,3,4-tetrahydroquinoxaline-2-ones (IIIa, IIIb) with carboxylic acids. This approach leverages the reactivity of the amino group to form the imidazole ring. For chlorinated derivatives, chloroacetic acid or chlorobenzoyl chloride may serve as the acylating agent to introduce the 2-chloro substituent.

Key Steps

  • Synthesis of N-(2,6-Dinitrophenyl)-α-amino Acids (Ia–d):
    2,6-Dinitrochlorobenzene derivatives are reacted with glycine or alanine in 80% aqueous methanol to form intermediates Ia–d (Table 1). For chlorinated variants, 1,4-dichloro-2,6-dinitrobenzene is used as the starting material.

  • Catalytic Reduction to 5-Amino-1,2,3,4-Tetrahydroquinoxaline-2-ones (IIIa,b):
    Hydrogenation of intermediates Ia–d over palladized carbon in formic acid reduces nitro groups to amines, yielding IIIa,b. Chlorine substituents are retained when 1,4-dichloro-2,6-dinitrobenzene is used.

  • Cyclization with Carboxylic Acids:
    Heating IIIa,b with chloroacetic acid induces ring closure, forming 2-chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline (Table 2). The reaction proceeds via nucleophilic attack of the amino group on the acylating agent, followed by dehydration.

Optimization and Yields

  • Solvent: Formic acid or acetic acid (reflux conditions).

  • Catalyst: None required for cyclization.

  • Yield: 60–75% for non-chlorinated analogs; chlorinated derivatives may exhibit slightly lower yields due to steric effects.

Table 1: Intermediate N-(2,6-Dinitrophenyl)-α-amino Acids

CompoundR₁R₂Melting Point (°C)Yield (%)
IaHH198–20072
IcClH205–20768

Table 2: Cyclization Products

ProductR₃Melting Point (°C)Yield (%)
VIcCl285–28762

Catalytic Reduction of Nitro-Containing Precursors

Reductive Cyclization Strategy

An alternative route involves the one-pot reduction and cyclization of nitro-substituted precursors. For example, N-(2,6-dinitro-4-chlorophenyl)glycine (Ic) is reduced with hydrogen over palladized carbon in formic acid, directly yielding 2-chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline.

Mechanism

  • Nitro Reduction: The nitro groups are reduced to amines, forming a diamine intermediate.

  • Intramolecular Cyclization: The amine reacts with the adjacent carbonyl group, forming the imidazole ring. Chlorine retention depends on the stability of the C–Cl bond under reductive conditions.

Limitations

  • Chlorine loss may occur during reduction, as observed in the conversion of IVb to VIa.

  • Requires careful control of reaction time and temperature to prevent over-reduction.

Halogenation of Preformed Imidazoquinoxalines

Challenges

  • Regioselectivity: Ensuring chlorination at the 2-position requires directing groups or protective strategies.

  • Side Reactions: Over-chlorination or ring-opening may occur under harsh conditions.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesDisadvantages
Ring-Closure with Carboxylic AcidsHigh regioselectivity; scalableRequires chlorinated starting material
Catalytic ReductionOne-pot synthesisRisk of chlorine loss
Post-Synthetic HalogenationFlexibility in timingLow regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-amino or 2-thio derivatives.

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazo[1,2-a]quinoxaline Derivatives

Compounds such as 4-chloroimidazo[1,2-a]quinoxaline (CAS: 96125-74-5) share the imidazo-quinoxaline core but differ in ring fusion positions (1,2-a vs. 1,5,4-de). This positional variation alters electronic density distribution. The 2-chloro derivative of the target compound, however, exhibits higher reactivity in nucleophilic substitution due to steric accessibility at position 2 .

Thiazolo[4,5-b]quinoxaline Derivatives

Thiazoloquinoxalines, such as 6,7-dichlorothiazolo[4,5-b]quinoxaline, replace the imidazole ring with a thiazole moiety. The sulfur atom in thiazole enhances electron-withdrawing effects, reducing nucleophilic substitution rates compared to the imidazo analogue. These derivatives are primarily used as fluorescent dyes due to extended conjugation .

Diimidazo[1,5-a:1',5',4'-de]quinoxaline

This structural rigidity enhances applications in organic semiconductors but reduces solubility in polar solvents compared to the monocyclic target compound .

Key Observations :

  • The target compound’s synthesis achieves moderate yields (50–70%) but requires precise control of cyclization conditions .
Target Compound Derivatives

Reaction of 2-chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline with morpholine yields 2-morpholino derivatives (67% yield), which exhibit CNS activity in preclinical models .

Imidazo[1,2-a]quinoxaline-Amino Acid Conjugates

Compounds like 6e (C₂₅H₃₅N₅O₄) and 6f (C₂₇H₃₁N₅O₄) demonstrate anticonvulsant activity but lower metabolic stability due to bulky amino acid substituents .

Thiadiazinoquinoxalines

4-Chloro-10H-thiadiazino[3,4-b]quinoxaline (CAS: 177528-39-1) shows antimicrobial activity but higher cytotoxicity compared to imidazo derivatives .

Electronic and Computational Insights

Density Functional Theory (DFT) studies on 10-chloro-6-methyl-11-(methylsulfanyl)quinoxaline reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.

Biological Activity

Overview

2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline is a heterocyclic compound characterized by a unique fused ring system that combines imidazole and quinoxaline moieties. Its structural formula is represented as C9H8ClN3C_9H_8ClN_3 with a CAS number of 163120-51-2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

PropertyValue
Molecular FormulaC9H8ClN3
Molecular Weight195.63 g/mol
Canonical SMILESC1CN2C3=C(C=CC=C3N1)N=C2Cl
PubChem ID21994783

The biological activity of 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or receptor modulator , potentially inhibiting enzyme activity by binding to active sites or modulating receptor functions as an agonist or antagonist. The specific pathways and effects depend on the biological context and target interactions.

Anticancer Properties

Research indicates that compounds similar to 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline exhibit significant anticancer properties. For instance:

  • c-Met Inhibition : Compounds with similar scaffolds have demonstrated potent inhibition of the c-Met protein kinase, which plays a crucial role in cancer progression. Savolitinib, a clinical candidate for treating non-small cell lung cancer, exemplifies this action with an IC50 value of approximately 0.005 µM .
  • Mechanisms : The inhibition of c-Met can lead to reduced tumor growth and metastasis. Additionally, studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties :

  • In vitro Studies : Preliminary studies suggest effectiveness against certain bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Antiviral Activity

Research into the antiviral potential of 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline has shown promise:

  • Targeting Viral Enzymes : Similar compounds have been noted for their ability to inhibit viral enzymes critical for replication. This suggests potential applications in treating viral infections.

Case Study 1: c-Met Inhibition in Cancer Therapy

A study conducted on various derivatives of imidazoquinoxalines revealed that modifications at specific positions significantly enhanced their inhibitory effects on c-Met kinase. The study highlighted the structure-activity relationship (SAR) indicating that the presence of chlorine at the 2-position is crucial for activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various heterocycles against bacterial pathogens, 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline demonstrated superior activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for many standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline, and how do reaction conditions influence yield and purity?

The synthesis typically involves intramolecular cyclization. One method uses 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light, achieving cyclization via photoactivation . Another approach employs 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, where aromatic nucleophilic substitution and autooxidation drive the reaction . Key factors include:

  • Catalyst selection : Iridium enhances photochemical efficiency, while base strength (e.g., KOH) affects substitution rates.
  • Temperature : Reactions under visible light (ambient) vs. thermal conditions (60–80°C) yield different stereochemical outcomes.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves imidazoquinoxaline isomers.

Q. How can advanced spectroscopic techniques characterize the structural and electronic properties of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon hybridization (e.g., dihydroimidazole protons at δ 4.2–5.1 ppm; quinoxaline carbons at 120–150 ppm) .
  • X-ray crystallography : Resolves the fused bicyclic system, confirming the chloro-substituent’s position and dihydro ring planarity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 247.0543 for C10_{10}H8_{8}ClN4_{4}) and fragmentation patterns.

Q. What in vitro assays are recommended for initial screening of biological activities?

  • Antitumor activity : MTT assays against human cancer lines (e.g., HepG2, MCF-7) at 10–100 μM, with IC50_{50} comparisons to imidazo[1,2-a]quinoxaline derivatives .
  • Neuroprotective potential : Dopaminergic neuron viability assays (e.g., SH-SY5Y cells) under oxidative stress (H2_2O2_2/MPTP models) .
  • Anticonvulsant screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models .

Advanced Research Questions

Q. What computational strategies are effective in elucidating reaction mechanisms and structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculates transition-state energies for cyclization steps (e.g., activation barriers for iridium-catalyzed vs. base-mediated pathways) .
  • Molecular docking : Screens binding affinities to biological targets (e.g., benzodiazepine receptors, kinase domains) using AutoDock Vina or Schrödinger Suite .
  • Molecular dynamics (MD) : Simulates ligand-receptor interactions over 100 ns trajectories to assess stability (e.g., RMSD < 2 Å for quinoxaline derivatives in GABAA_A complexes) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

  • Orthogonal assays : Validate results using alternate methods (e.g., ATP-based luminescence vs. resazurin reduction for cytotoxicity) .
  • Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 monolayers) to distinguish intrinsic activity from bioavailability artifacts .
  • Batch-to-batch analysis : Use HPLC-UV (>98% purity) and LC-MS to confirm compound integrity, as impurities (e.g., unreacted halophenyl intermediates) may skew bioactivity .

Q. What methodologies optimize the pharmacokinetic properties of 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline derivatives?

  • Prodrug design : Introduce phosphate esters at the imidazole NH to enhance aqueous solubility (e.g., logP reduction from 2.8 to 1.5) .
  • Metabolic blocking : Fluorine substitution at C-5 reduces CYP3A4-mediated oxidation, improving plasma half-life (e.g., t1/2_{1/2} increase from 1.2 to 4.7 h in rats) .
  • Co-crystallization : Formulate with cyclodextrins (e.g., β-CD) to enhance oral bioavailability via inclusion complexes .

Experimental Design & Data Analysis

Q. How should factorial design be applied to optimize synthesis parameters?

  • Factors : Catalyst loading (0.5–2 mol%), temperature (25–80°C), solvent polarity (DMF vs. THF).
  • Response surface methodology (RSM) : Maximizes yield (target >75%) and minimizes byproducts (e.g., dimeric impurities <5%) .
  • ANOVA analysis : Identifies significant interactions (e.g., catalyst × temperature, p < 0.01) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

  • Four-parameter logistic (4PL) model : Fits sigmoidal curves to calculate IC50_{50} and Hill coefficients (e.g., GraphPad Prism) .
  • Bootstrap resampling : Estimates 95% confidence intervals for EC50_{50} values in small-sample studies (n = 3) .
  • Meta-analysis : Combines data from multiple studies using random-effects models to address variability (e.g., RevMan software) .

Cross-Disciplinary Applications

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance reaction optimization?

  • Process modeling : Predicts heat transfer and mass flow in scaled-up syntheses (e.g., 10 mL → 10 L batches) .
  • Neural networks : Trains on historical reaction data (yield, purity) to recommend optimal conditions (e.g., Bayesian optimization) .

Q. What collaborative frameworks integrate synthetic chemistry with computational biology for drug discovery?

  • High-throughput virtual screening (HTVS) : Combines combinatorial chemistry libraries (104^4–106^6 compounds) with molecular docking to prioritize candidates .
  • Feedback loops : Experimental IC50_{50} data refine QSAR models, improving prediction accuracy (R2^2 > 0.8) .

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